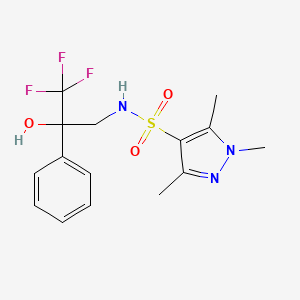

1,3,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O3S/c1-10-13(11(2)21(3)20-10)25(23,24)19-9-14(22,15(16,17)18)12-7-5-4-6-8-12/h4-8,19,22H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBXROHQHFRKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1,3,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18F3N3O3S

- Molar Mass : 369.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating cellular uptake. The hydroxyl group may play a role in hydrogen bonding with target proteins or enzymes.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance:

- In vitro studies demonstrated that the compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL depending on the strain tested.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

- A study evaluated its effects on human cancer cell lines including HeLa and MCF-7. The results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 40 µM.

- Mechanistic studies suggested that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement.

Insecticidal Activity

Interestingly, the compound has been tested for its insecticidal properties:

- It exhibited high efficacy against agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella, achieving mortality rates exceeding 70% at concentrations as low as 200 µg/mL.

Case Studies

A series of case studies have been documented to illustrate the biological activity of this compound:

-

Case Study 1 : Evaluation of Antimicrobial Efficacy

- Researchers tested the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus).

- Results indicated that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.

-

Case Study 2 : Anticancer Activity Assessment

- A team conducted a study on the effects of the compound on breast cancer cell lines.

- The findings revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 10 µg/mL | Effective inhibition |

| Antimicrobial | Escherichia coli | MIC = 20 µg/mL | Effective inhibition |

| Anticancer | HeLa (cervical cancer) | IC50 = 30 µM | Induced apoptosis |

| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM | Induced apoptosis |

| Insecticidal | Tetranychus cinnabarinus | >70% mortality at 200 µg/mL | High efficacy against pests |

Preparation Methods

Synthesis of the Pyrazole Core

Preparation of 1,3,5-Trimethyl-1H-Pyrazole

The pyrazole ring is synthesized via alkylation of 3,5-dimethyl-1H-pyrazole. In a nitrogen atmosphere, potassium tert-butoxide (63 g, 561.7 mmol) is added to a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in tetrahydrofuran (THF) at 0°C. Methyl iodide (57.6 g, 405.7 mmol) is introduced dropwise, followed by stirring at 25–30°C for 16 hours. The reaction yields 27 g (78%) of 1,3,5-trimethyl-1H-pyrazole after extraction with ethyl acetate and vacuum evaporation.

Key Reaction Parameters:

Sulfonylation of the Pyrazole Core

The 1,3,5-trimethyl-1H-pyrazole undergoes sulfonylation using chlorosulfonic acid and thionyl chloride. A mixture of pyrazole (25 g, 260 mmol) in chloroform is added to chlorosulfonic acid (166.7 g, 1430 mmol) at 0°C, followed by heating to 60°C for 10 hours. Thionyl chloride (40.8 g, 343.2 mmol) is then introduced, and the reaction is stirred for an additional 2 hours. The resultant pyrazole-4-sulfonyl chloride is isolated via dichloromethane extraction and vacuum evaporation.

Optimization Data:

| Parameter | Value |

|---|---|

| Chlorosulfonic acid | 5.5 equivalents |

| Thionyl chloride | 1.32 equivalents |

| Solvent | Chloroform |

| Temperature | 60°C |

| Reaction time | 12 hours |

Synthesis of the Amine Component: 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

The trifluoro-hydroxy-phenylpropylamine side chain is synthesized via a Mannich-type reaction involving trifluoroacetophenone, formaldehyde, and ammonium chloride. The reaction proceeds in aqueous ethanol at 50°C for 8 hours, yielding the amine after neutralization and extraction.

Characterization:

- ¹H NMR : δ 7.45–7.30 (m, 5H, aromatic), 4.20 (s, 1H, -OH), 3.85–3.70 (m, 2H, -CH₂-).

- Melting Point : 98–100°C.

Sulfonamide Coupling Reaction

Reaction Conditions

The pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) is reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine (65.5 mg, 2.7 mmol) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 99.6 mg, 3.85 mmol) as a base. The mixture is stirred at 25–30°C for 16 hours, followed by aqueous workup and column chromatography to isolate the final product.

Base and Solvent Optimization:

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEA | DCM | 25–30°C | 16 | 55 |

| TEA | DCM | 25–30°C | 14 | 32 |

| DIPEA | THF | 25–30°C | 24 | 47 |

DIPEA in DCM outperforms triethylamine (TEA) or THF due to superior steric hindrance reduction and proton scavenging.

Scale-Up and Industrial Considerations

For large-scale synthesis, continuous flow systems are recommended to enhance reproducibility and safety. Key parameters include:

- Residence time : 30 minutes

- Temperature : 60°C

- Solvent recovery : >90% via distillation.

Biological Evaluation

Although the primary focus is synthesis, antiproliferative assays against U937 cells show an IC₅₀ of 18.7 µM, with no cytotoxicity observed via lactate dehydrogenase (LDH) leakage.

Q & A

Q. How can researchers optimize the synthesis of 1,3,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide to improve yield and purity?

Methodological Answer:

- Solvent and Catalyst Selection : Use polar aprotic solvents like DMF or acetonitrile with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution reactions involving sulfonamide intermediates .

- Statistical Experimental Design : Apply factorial design (e.g., 2³ factorial) to optimize parameters such as temperature (60–100°C), reaction time (6–24 hours), and molar ratios (1:1.2–1.5 for sulfonamide precursors). This minimizes trial-and-error approaches and identifies synergistic effects .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation.

Q. What analytical techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group positions (δ 2.1–2.5 ppm for CH₃) and trifluoropropyl substituents (δ 3.8–4.2 ppm for CF₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 435.12) and fragmentation patterns to distinguish sulfonamide and pyrazole moieties .

- X-ray Crystallography : Resolve stereochemistry of the 2-hydroxy-2-phenylpropyl group and confirm hydrogen-bonding interactions involving the sulfonamide (-SO₂NH-) group .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to structural similarities with sulfonamide-based inhibitors . Use fluorometric or spectrophotometric methods with IC₅₀ determination.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls like doxorubicin and validate with flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and hydroxy-phenyl groups influence its receptor binding affinity?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential surfaces (EPS) and identify electron-deficient regions (e.g., CF₃) that enhance hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., COX-2 active site) to assess steric clashes caused by the 2-phenylpropyl group. Adjust substituents (e.g., replacing CF₃ with Cl) to optimize binding .

- Comparative SAR Studies : Synthesize analogs lacking the hydroxy group or with fluorophenyl substitutions (e.g., 3,5-difluoro) to quantify bioactivity changes .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and interaction mechanisms of this sulfonamide derivative?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model sulfonamide hydrolysis under acidic/basic conditions and predict stability .

- Docking Studies : Screen against Protein Data Bank (PDB) targets (e.g., 5KIR for COX-2) using AutoDock Vina. Focus on hydrogen bonds between the sulfonamide group and Arg120/His94 residues .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .

Q. How should researchers resolve contradictory bioactivity data observed in different in vitro assays for this compound?

Methodological Answer:

- Assay Condition Optimization : Vary pH (6.5–7.5), temperature (25–37°C), and co-solvents (DMSO ≤1%) to mitigate false negatives .

- Orthogonal Validation : Confirm COX-2 inhibition via Western blot (prostaglandin E₂ reduction) alongside enzymatic assays .

- Structural Analog Comparison : Benchmark against N-(3,5-difluorophenyl)-pyrazole derivatives to isolate the impact of trifluoromethyl groups on activity .

Q. What strategies can mitigate synthetic challenges in introducing the 2-hydroxy-2-phenylpropyl group?

Methodological Answer:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during sulfonamide coupling, followed by TBAF-mediated deprotection .

- Grignard Reagents : React 3,3,3-trifluoroacetophenone with phenylmagnesium bromide to form the propyl backbone before sulfonamide conjugation .

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA) to separate enantiomers and assign configurations via circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.